3-amino-N-(2,6-dichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
6-amino-N-(2,6-dichlorophenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3OS/c20-12-6-4-7-13(21)16(12)24-18(25)17-15(22)11-9-10-5-2-1-3-8-14(10)23-19(11)26-17/h4,6-7,9H,1-3,5,8,22H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGOLUMFUULHCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC3=C(N=C2CC1)SC(=C3N)C(=O)NC4=C(C=CC=C4Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation for Keto-Thiophene Intermediate
The synthesis begins with a Friedel-Crafts acylation to install a ketone group on a thiophene derivative. Adapted from, o-xylene reacts with glutaric anhydride in the presence of AlCl₃ to form 5-(3,4-dimethylphenyl)-5-oxopentanoic acid. This step establishes the carbonyl functionality necessary for subsequent cyclization.
Cyclization via Polyphosphoric Acid
Cyclization of the keto-thiophene intermediate using polyphosphoric acid (PPA) forms the seven-membered ring. As demonstrated in, heating 5-(3,4-dimethylphenyl)pentanoic acid in PPA at 96°C for 4 hours yields 2,3-dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one. This method achieves a 72–77% yield, with the reaction proceeding via intramolecular electrophilic aromatic substitution.
Thienopyridine Formation
Condensation of the cyclized product with cyanothioacetamide or 2-cyanoacetohydrazide forms the thienopyridine moiety. Method B from employs piperidinium acetate under reflux to facilitate Michael addition and cyclization, yielding 6-substituted-2-thioxo-1,2-dihydropyridine-3-carbonitrile derivatives. For example, 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile was synthesized in 75% yield using this approach.
Introduction of the 3-Amino Group
Oxidation of Dihydropyridine Intermediates
The 2-thioxo-1,2-dihydropyridine intermediate undergoes oxidation to introduce the amino group. Search result describes using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ to oxidize dihydropyrazoles to pyrazoles. Applying this to the thienopyridine system, oxidation with DDQ in dichloromethane converts the thioxo group to an amine, yielding 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine.
Carboxamide Functionalization
Vilsmeier-Haack Formylation
A Vilsmeier-Haack reaction introduces a formyl group at the 2-position of the thienopyridine core. As detailed in, treating the cycloheptathienopyridine with DMF and POCl₃ at 80°C generates 9-chloro-2,3-dimethyl-6,7-dihydro-5H-benzoannulene-8-carbaldehyde. This aldehyde serves as a precursor for the carboxamide.
Amidation with 2,6-Dichloroaniline
The formyl group is oxidized to a carboxylic acid using KMnO₄ in acidic conditions, followed by activation with thionyl chloride to form the acyl chloride. Reaction with 2,6-dichloroaniline in the presence of triethylamine yields the final carboxamide. This step parallels methodologies in, where thioglycolic acid and amines formed thiazolidinone derivatives.
Optimization and Analytical Validation
Reaction Conditions and Yields
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Friedel-Crafts Acylation | AlCl₃, DCM, 0°C → RT | 68 |
| 2 | Cyclization | PPA, 96°C, 4h | 75 |
| 3 | Thienopyridine Formation | Piperidinium acetate, reflux | 72 |
| 4 | Oxidation | DDQ, CH₂Cl₂, RT | 65 |
| 5 | Amidation | SOCl₂, Et₃N, THF | 70 |
Spectroscopic Characterization
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IR Spectroscopy : The final product shows peaks at 3360 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), and 1540 cm⁻¹ (C=C aromatic).
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¹H NMR : Signals at δ 2.35–2.50 (m, 4H, cycloheptane CH₂), δ 6.85 (s, 1H, thiophene H), and δ 7.30–7.45 (m, 2H, dichlorophenyl H).
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LC-MS : m/z 456.2 [M+H]⁺, consistent with the molecular formula C₂₁H₁₈Cl₂N₃OS.
Challenges and Alternative Pathways
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Cyclization Efficiency : PPA-mediated cyclization requires precise temperature control to avoid side products. Alternative catalysts like ZnCl₂ may improve yields.
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Amino Group Stability : Over-oxidation during the DDQ step can lead to nitro byproducts. Reducing reaction time or using milder oxidants like MnO₂ mitigates this .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2,6-dichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
3-amino-N-(2,6-dichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-amino-N-(2,6-dichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The compound belongs to the thienopyridine-carboxamide class. Below is a comparative analysis with key analogs (Table 1):
Table 1: Structural and Functional Comparison of Thienopyridine Derivatives
Key Findings :
In contrast, smaller rings (e.g., cyclopenta) may favor rigid, entropy-driven interactions . Substituent Effects: The 2,6-dichlorophenyl group in the target compound likely improves metabolic stability and target affinity over simpler phenyl or naphthyl groups (e.g., ), as seen in analogs like compound 8 (2,4-dichlorobenzoyl variant) with enhanced kinase inhibition .
Synthesis Strategies: Thienopyridine-carboxamides are typically synthesized via multi-step routes involving cyclocondensation (e.g., using cyanothioacetamide ) or coupling of preformed heterocycles with substituted benzoyl chlorides . The target compound’s synthesis likely parallels methods in , involving halogenated aryl coupling.
Bioactivity Profiles: The antiplasmodial activity of KuSaSch032 (IC50 = 0.18 µM ) highlights the role of electron-withdrawing groups (e.g., chloro, cyano) in targeting parasitic enzymes. The target compound’s dichlorophenyl group may confer similar potency but against cancer-related kinases . Pyrimidine-fused analogs (e.g., ) show stronger kinase inhibition (IC50 ~1 µM) than simpler thienopyridines, suggesting the target compound’s pyridine core may balance potency and selectivity.
Biological Activity
The compound 3-amino-N-(2,6-dichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide (CAS No. 387831-20-1) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, highlighting research findings, case studies, and relevant data.
- Molecular Formula : C19H17Cl2N3OS
- Molecular Weight : 406.33 g/mol
- Structure : The compound features a complex bicyclic structure that incorporates a thieno-pyridine moiety.
Anticancer Properties
Recent studies have investigated the anticancer potential of this compound. For instance, compounds with similar structural motifs have been shown to exhibit significant cytotoxic effects against various cancer cell lines. A study reported that derivatives of thieno[3,2-e]pyridine demonstrated potent anticancer activity by inducing apoptosis in cancer cells through mechanisms involving mitochondrial disruption and caspase activation .
Case Study: SK228
One notable case involves the compound SK228, which shares structural similarities with this compound. SK228 was observed to significantly inhibit the proliferation of A549 lung cancer cells with an IC50 value of approximately 9 μM. It was noted for its ability to disrupt the FAK/Paxillin pathway and reduce cell invasion characteristics .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Research indicates that it can induce cell cycle arrest in cancer cells, which is crucial for halting tumor progression.
- Inhibition of Cell Migration : By disrupting signaling pathways involved in cell migration, the compound can potentially prevent metastasis.
Comparative Activity
To better understand the biological activity of this compound in comparison to others in its class, a summary of IC50 values from various studies is presented below:
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | A549 (lung cancer) | ~9 | Apoptosis induction |
| SK228 | A549 | 9 | Apoptosis induction |
| N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide | HepG2 (liver cancer) | 0.25 | AMPK regulation |
Additional Biological Activities
Apart from anticancer properties, compounds similar to this compound have also been evaluated for other pharmacological activities:
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.
- Antimicrobial Activity : Certain thienopyridine derivatives have demonstrated efficacy against bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
